molecular formula C8H11N3O2 B8195057 Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B8195057
M. Wt: 181.19 g/mol
InChI Key: SHPTYEDRKGYXNB-UHFFFAOYSA-N
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Description

Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C8H11N3O2. It is a member of the triazole family, which is known for its versatile chemical properties and potential biological applications . This compound is often used in research and development due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper and involves the cycloaddition of azides to alkynes . The reaction conditions usually include the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions, which allows for high yields and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts ensures efficient and scalable production. The reaction conditions are optimized to achieve high purity and yield, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 1-cyclopropyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-5-11(10-9-7)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPTYEDRKGYXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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